2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone
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Overview
Description
Facile Synthesis and Polymerization of Benzophenone Derivatives
The synthesis of benzophenone derivatives has been explored through various chemical pathways. One such pathway involves the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, which was achieved by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C. This process demonstrates the potential for organolithium chemistry to create functional monomers with fluorine atoms that are activated for nucleophilic aromatic substitution reactions .
Synthesis and Structural Analysis of Benzofuran and Thiophene Derivatives
The synthesis of 2-thiomethylbenzofuran derivatives showcases the versatility of thiol derivatives in chemical reactions. These derivatives were prepared through reactions between 2-methylene-2,3-dihydrobenzofuran-3-ols and various thiol derivatives, with the process being either acid-catalysed or radical-promoted . Additionally, the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was achieved by reacting a-(p-chlorothiobenzoyl)-thioformmorpholine with trimethyl phosphite, leading to a compound with a triclinic crystal structure and a thiophene ring where the morpholine adopts a chair conformation .
Chemical Reactions and Cycloadditions Involving Thiophene Derivatives
The reactivity of thiophene derivatives has been further explored through various chemical reactions. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions with different reagents to yield benzo[c]thiophene derivatives . Similarly, thiobenzophenone reacted with diazomethane to form thiadiazoline, which upon elimination of N2, generated a nucleophilic 1,3-dipole that underwent cycloadditions with electrophilic C,C multiple bonds .
Antitubercular Activity of Benzothiophene-Triazoles with Various Appendages
The antitubercular activity of novel dibenzo[b,d]thiophene-1,2,3-triazoles appended with piperidine, piperazine, morpholine, and thiomorpholine was evaluated. These compounds were synthesized using azide-alkyne click chemistry and screened for activity against Mycobacterium tuberculosis. The results indicated that the appendages contribute differently to the inhibition of Mycobacterium tuberculosis, with piperazine derivatives showing the most significant activity .
Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of related compounds, focusing on their crystal structure and vibrational properties. Studies include the synthesis of specific derivatives and their structural determination using X-ray diffraction and DFT studies, highlighting their potential in material science and structural chemistry (Sun et al., 2021).
Antimicrobial Activity
- Some derivatives have been synthesized for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobials. The preparation and assessment of thiomorpholine derivatives demonstrate their application in combating microbial resistance and exploring bioactive molecules (Kardile & Kalyane, 2010).
Molecular Interactions and Complex Formation
- Research into molecular complexes of related compounds with metal ions explores their chemical interactions and the formation of novel complexes, contributing to the understanding of metal-ligand interactions and their applications in coordination chemistry (Preti & Tosi, 1978).
Novel Building Blocks in Medicinal Chemistry
- The development of novel bridged bicyclic thiomorpholines showcases the significance of these compounds as building blocks in medicinal chemistry, providing a foundation for the synthesis of biologically active molecules with potential therapeutic applications (Walker & Rogier, 2013).
Future Directions
properties
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMRNVKDUSHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643832 |
Source
|
Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone | |
CAS RN |
898782-08-6 |
Source
|
Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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